molecular formula C21H32N4O2 B5431130 N,N-diethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinecarboxamide

N,N-diethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinecarboxamide

Cat. No. B5431130
M. Wt: 372.5 g/mol
InChI Key: FCBLNWDUZQPTKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinecarboxamide, also known as Etizolam, is a thienodiazepine derivative that is structurally similar to benzodiazepines. It is a psychoactive drug that has been used for the treatment of anxiety and insomnia. The chemical compound has gained popularity in recent years due to its therapeutic effects and ease of availability.

Mechanism of Action

N,N-diethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinecarboxamide acts on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). It binds to the benzodiazepine site on the GABA-A receptor, which leads to an increase in the inhibitory effect of GABA. This results in a reduction of neuronal excitability and a calming effect on the brain.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce anxiety, induce sleep, and promote muscle relaxation. It also has anticonvulsant and amnesic effects. This compound has been found to be well-tolerated and has a low risk of dependence and withdrawal.

Advantages and Limitations for Lab Experiments

N,N-diethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinecarboxamide has a number of advantages for use in lab experiments. It has a well-defined mechanism of action and is easy to administer. It has also been found to be effective in a variety of animal models. However, there are limitations to its use in lab experiments. This compound has a short half-life and may require multiple doses to maintain its effects. It may also have off-target effects that could complicate the interpretation of results.

Future Directions

There are a number of future directions for research on N,N-diethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinecarboxamide. One area of interest is the development of more selective ligands that target specific subtypes of the GABA-A receptor. Another area of interest is the investigation of the long-term effects of this compound use, including the risk of dependence and withdrawal. Additionally, there is a need for more studies on the safety and efficacy of this compound in human subjects.

Synthesis Methods

The synthesis of N,N-diethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinecarboxamide involves the condensation of 2-ethylamino-2-phenylbutan-1-ol with benzophenone hydrazone, followed by the reaction with diethyl malonate and the cyclization of the resulting product with acetic anhydride. The final product is then purified by recrystallization.

Scientific Research Applications

N,N-diethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinecarboxamide has been extensively studied for its anxiolytic and sedative effects. It has been found to be effective in the treatment of anxiety disorders, panic disorders, and insomnia. This compound has also been studied for its anticonvulsant and muscle relaxant effects.

properties

IUPAC Name

N,N-diethyl-4-(4-phenylpiperazine-1-carbonyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O2/c1-3-22(4-2)21(27)25-12-10-18(11-13-25)20(26)24-16-14-23(15-17-24)19-8-6-5-7-9-19/h5-9,18H,3-4,10-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBLNWDUZQPTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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